2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- 2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- ME-344 has been used in trials studying the treatment of Solid Tumors.
mTOR1/2 Kinase Inhibitor ME-344 is an active metabolite of NV-128, a novel flavonoid small molecule inhibitor of the mammalian Target of Rapamycin (mTOR), with potential antineoplastic activity. Upon administration, mTOR1/2 Kinase inhibitor ME-344 downregulates the PIK3/AKT/mTOR pathway and results in chromatin condensation in the absence of caspase activation. Consequently, this agent induces caspase-independent cell death in tumor cells with a de-regulated PIK3/AKT/mTOR pathway or chemotherapeutic resistant cells.
Brand Name: Vulcanchem
CAS No.: 1374524-68-1
VCID: VC14489113
InChI: InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1
SMILES:
Molecular Formula: C22H20O4
Molecular Weight: 348.4 g/mol

2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-

CAS No.: 1374524-68-1

Cat. No.: VC14489113

Molecular Formula: C22H20O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- - 1374524-68-1

Specification

CAS No. 1374524-68-1
Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
IUPAC Name (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Standard InChI InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1
Standard InChI Key QVCAATSEPLQVBX-FPOVZHCZSA-N
Isomeric SMILES CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Canonical SMILES CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Introduction

2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, with the stereochemistry (3R,4S), is a complex organic compound belonging to the benzopyran class. This compound is characterized by its molecular formula, C22H20O4, and a molecular weight of approximately 348.4 g/mol. It is classified as a phenolic compound due to the presence of hydroxyl groups attached to aromatic rings, which suggests potential antioxidant properties.

Synthesis and Reactions

The synthesis of this compound typically involves organic reactions such as the coupling of phenolic derivatives with appropriate alkylating agents. Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as oxidation reactions requiring catalysts like transition metals or peroxides.

Biological Activities and Applications

Compounds with similar structures to 2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S), are known to exhibit significant bioactivity. They may modulate cell signaling pathways, contributing to potential anti-cancer properties. The presence of hydroxyl groups also suggests antioxidant activity, which is common among phenolic compounds.

Biological Activities Table

ActivityDescription
AntioxidantPotential due to phenolic structure
Anti-cancerModulation of cell signaling pathways
Anti-inflammatorySuggested by benzopyran classification

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